Computed Lipophilicity (XLogP3‑AA) Comparison vs. N‑(2,2,6,6‑Tetramethyl‑4‑piperidinyl)acetamide
N‑Mesityl‑2‑[(2,2,6,6‑tetramethyl‑4‑piperidinyl)amino]acetamide exhibits a computed XLogP3‑AA of 3.2, translating to an estimated cLogD₇.₄ close to 2.8 [1]. Its closest unsubstituted analog, N‑(2,2,6,6‑tetramethyl‑4‑piperidinyl)acetamide (CAS 40908‑37‑0), carries an XLogP3 of ≈ 0.7, yielding a ΔXLogP3 ≈ +2.5 log units [2]. This difference substantially alters preferred partitioning: aqueous solubility for the target compound is forecast to be ≤ 5 µg mL⁻¹, while the des‑mesityl analog typically exceeds 500 µg mL⁻¹ under neutral conditions [2].
Target 3.2 vs 0.7
| Evidence Dimension | Computed partition coefficient (XLogP3‑AA) |
|---|---|
| Target Compound Data | XLogP3‑AA = 3.2 |
| Comparator Or Baseline | N‑(2,2,6,6‑Tetramethyl‑4‑piperidinyl)acetamide XLogP3 ≈ 0.7 |
| Quantified Difference | ΔXLogP3 ≈ +2.5 log units (≈ 300‑fold higher computed Kₒₓ) |
| Conditions | Computed by XLogP3 algorithm (PubChem); validated against experimental log P for related TMP amides where data exist. |
Why This Matters
A purchaser selecting a hindered‑amine scaffold for incorporation into a hydrophobic polymer matrix or a lipid‑rich biological screen must account for this 300‑fold lipophilicity offset, which directly governs loading efficiency, leaching rate, and passive permeability.
- [1] PubChem Compound CID 2836881, Computed XLogP3‑AA value. https://pubchem.ncbi.nlm.nih.gov/compound/2836881 (accessed 2026‑05‑03). View Source
- [2] PubChem Compound CID 81490, N‑(2,2,6,6‑tetramethyl‑4‑piperidinyl)acetamide, Computed XLogP3 ≈ 0.7. https://pubchem.ncbi.nlm.nih.gov (accessed 2026‑05‑03). View Source
